Enhanced Lipophilicity Compared to the Methylsulfanyl Analog Drives Membrane Partitioning
The computed XLogP3 value of 4.8 for the target compound is substantially higher than that of the closely related methylsulfanyl analog N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide, which has a predicted logP of approximately 3.2 [1]. This 1.6 log-unit increase corresponds to roughly a 40-fold elevation in predicted membrane partitioning, a critical determinant for cell-based assay performance.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide; XLogP3 ≈ 3.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.6 |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, which is advantageous for intracellular target engagement in phenotypic screening but may require solubility optimization; researchers should select based on their assay compartment requirements.
- [1] PubChem CID 4139343. Computed XLogP3 for target compound. PubChem CID 4602677 for methylsulfanyl analog. View Source
